molecular formula C17H19F3O5S B14791898 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate

Cat. No.: B14791898
M. Wt: 392.4 g/mol
InChI Key: OBHBEVRNXKFPKO-UHFFFAOYSA-N
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Description

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethylsulfonyl group, which is known for its electron-withdrawing properties, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate typically involves multiple steps. One common method includes the reaction of a benzoannulene derivative with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, nucleophiles, and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation reactions can produce oxidized forms of the benzoannulene core .

Scientific Research Applications

Chemistry

In chemistry, 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate is used as a reagent in organic synthesis. Its electron-withdrawing trifluoromethylsulfonyl group makes it a valuable intermediate in the synthesis of complex molecules .

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .

Industry

In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate involves its interaction with molecular targets through its trifluoromethylsulfonyl group. This group can form strong interactions with electron-rich sites on target molecules, facilitating various chemical transformations . The pathways involved in these interactions depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo7annulen-3-yl pivalate apart is its benzoannulene core, which provides unique reactivity and stability. This makes it particularly useful in applications requiring specific electronic and steric properties .

Properties

Molecular Formula

C17H19F3O5S

Molecular Weight

392.4 g/mol

IUPAC Name

[5-(trifluoromethylsulfonyloxy)-8,9-dihydro-7H-benzo[7]annulen-2-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C17H19F3O5S/c1-16(2,3)15(21)24-12-8-9-13-11(10-12)6-4-5-7-14(13)25-26(22,23)17(18,19)20/h7-10H,4-6H2,1-3H3

InChI Key

OBHBEVRNXKFPKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCCC2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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